2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid

Hydrogen bond acceptor Molecular recognition Structure-activity relationship

2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid (CAS 1261907-39-4; synonym: 2-amino-5-(4-chloro-2-methoxyphenyl)nicotinic acid) is a fully substituted 2-aminonicotinic acid derivative belonging to the class of 5-aryl-2-aminopyridine-3-carboxylic acids. The compound bears a 2-amino group and a 3-carboxylic acid on the pyridine ring, with a 5-(4-chloro-2-methoxyphenyl) biaryl substituent.

Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
CAS No. 1261907-39-4
Cat. No. B6392064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
CAS1261907-39-4
Molecular FormulaC13H11ClN2O3
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O
InChIInChI=1S/C13H11ClN2O3/c1-19-11-5-8(14)2-3-9(11)7-4-10(13(17)18)12(15)16-6-7/h2-6H,1H3,(H2,15,16)(H,17,18)
InChIKeyPRJGSWRJBIMRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic Acid (CAS 1261907-39-4): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid (CAS 1261907-39-4; synonym: 2-amino-5-(4-chloro-2-methoxyphenyl)nicotinic acid) is a fully substituted 2-aminonicotinic acid derivative belonging to the class of 5-aryl-2-aminopyridine-3-carboxylic acids [1]. The compound bears a 2-amino group and a 3-carboxylic acid on the pyridine ring, with a 5-(4-chloro-2-methoxyphenyl) biaryl substituent. Its molecular formula is C₁₃H₁₁ClN₂O₃ (MW 278.69 g/mol) [1]. The 2-amino-3-carboxy pharmacophore is a recognized privileged scaffold in medicinal chemistry, forming the core of multiple enzyme inhibitor programs including dihydroorotate dehydrogenase (DHODH) [2] and nicotinamide N-methyltransferase (NNMT) [3] inhibitor series. The compound is commercially available at 95% purity from specialty chemical suppliers for research use . Critically, no target-specific biological activity data (IC₅₀, Kᵢ, cellular potency) for this exact compound has been reported in the peer-reviewed literature or curated public databases as of the search date; the differentiation evidence presented herein is therefore anchored in computed physicochemical properties, structural comparison with closest analogs, and class-level pharmacophore inference.

Why 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic Acid Cannot Be Casually Replaced by In-Class Nicotinic Acid Analogs


The 5-aryl-2-aminonicotinic acid scaffold exhibits steep structure-activity relationships where incremental structural modifications produce quantifiable shifts in physicochemical properties governing molecular recognition, permeability, and target engagement [1]. The target compound differs from its closest commercially available analogs by at least two simultaneously altered computed descriptors when any single substituent is changed. Replacing the 2-methoxy group with hydrogen (CAS 84596-07-6) eliminates one hydrogen bond acceptor [2] and removes one rotatable bond, contracting the accessible conformational space. Removing the 2-amino group (CAS 1261980-32-8) deletes a hydrogen bond donor, reduces total polar surface area, and lowers XLogP3 by 0.2 units [3]. Relocating the aryl group from the 5-position to the 2-position of the pyridine (CAS 1261995-79-2) fundamentally alters the spatial orientation of the biaryl system and eliminates the 2-amino pharmacophore element [4]. Generic procurement of any '5-aryl-nicotinic acid' as a functionally equivalent substitute therefore carries a high risk of introducing unrecognized changes to molecular recognition profiles, synthetic tractability, and downstream SAR interpretation. The quantitative evidence below establishes the magnitude of these differences.

Quantitative Differentiation Evidence: 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic Acid vs. Closest Structural Analogs


Hydrogen Bond Acceptor Count: +1 Acceptor Over All Closest Analogs Confers Distinct Molecular Recognition Potential

The target compound possesses five hydrogen bond acceptor (HBA) atoms (two carboxylate oxygens, pyridine nitrogen, amino nitrogen, and methoxy oxygen), compared to four HBA atoms for each of the three closest commercially available analogs: the des-methoxy analog 2-amino-5-(4-chlorophenyl)nicotinic acid (CAS 84596-07-6), the des-amino analog 5-(4-chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8), and the positional isomer 2-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid (CAS 1261995-79-2) [1][2][3][4]. This additional HBA, contributed specifically by the methoxy oxygen on the 5-aryl ring, provides a distinct lone-pair donor site unavailable in the des-methoxy series and absent in the des-amino and 2-aryl positional isomers. In enzyme inhibitor design, HBA count directly influences the ability to form directed hydrogen bonds with target protein residues, and the presence of an additional acceptor can determine whether a compound engages a specificity pocket or fails to achieve productive binding [5].

Hydrogen bond acceptor Molecular recognition Structure-activity relationship

Lipophilicity Differentiation: XLogP3 of 2.8 Provides a Balanced Partitioning Profile Distinct from Des-Amino and Core Scaffold Analogs

The target compound exhibits a PubChem-computed XLogP3 value of 2.8 [1], which is 0.2 log units higher than both the des-amino analog 5-(4-chloro-2-methoxyphenyl)nicotinic acid (XLogP3 = 2.6) [2] and the 2-aryl positional isomer (XLogP3 = 2.6) [3], and 1.3 log units higher than the unsubstituted 2-aminonicotinic acid core scaffold (XLogP3 = 1.5) [4]. The ΔlogP of +0.2 relative to the des-amino analog reflects the lipophilic contribution of the 2-amino group replacing a hydrogen atom at the pyridine 2-position. While small in absolute terms, a ΔlogP of 0.2 can correspond to a measurable shift in membrane partitioning and non-specific protein binding when evaluated across congeneric series. Compared to the core scaffold, the 1.3 log unit increase (approximately 20-fold higher predicted octanol-water partition) reflects the substantial hydrophobic contribution of the 5-(4-chloro-2-methoxyphenyl) substituent [1][4]. The target compound also carries 2 hydrogen bond donors and 5 acceptors [1], positioning it within Lipinski-compatible chemical space for oral bioavailability assessment.

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Conformational Flexibility: Three Rotatable Bonds Enable Greater Ligand Adaptability vs. the Des-Methoxy Analog (Two Rotatable Bonds)

The target compound possesses three rotatable bonds (the biaryl C–C bond linking the pyridine and phenyl rings, the methoxy C–O bond, and the carboxylic acid C–C bond) [1]. In contrast, the des-methoxy analog 2-amino-5-(4-chlorophenyl)nicotinic acid (CAS 84596-07-6) has only two rotatable bonds, as the methoxy group is absent [2]. The core scaffold 2-aminonicotinic acid (CAS 5345-47-1) has a single rotatable bond [3]. The additional rotatable bond contributed by the 2-methoxy group increases the theoretical conformational ensemble accessible to the target compound, potentially enabling induced-fit binding modes that are sterically inaccessible to the rotationally constrained des-methoxy analog. In structure-based drug design, the number of rotatable bonds correlates with both the entropic cost of binding and the ability to sample conformations compatible with a given binding site topology; compounds with three rotatable bonds balance flexibility with the entropic penalty of immobilization [4].

Conformational flexibility Rotatable bonds Ligand efficiency Molecular docking

Topological Polar Surface Area (TPSA): 85.4 Ų Places the Compound in a Favorable Permeability Window with Greater Polarity Than the Core Scaffold

The target compound has a reported topological polar surface area (TPSA) of 85.44 Ų , which is 9.2 Ų (approximately 12%) higher than the TPSA of the core scaffold 2-aminonicotinic acid (76.2 Ų) [1]. This TPSA value falls within the established threshold for acceptable oral absorption (typically <140 Ų) and below the more restrictive threshold for blood-brain barrier penetration (<60–90 Ų depending on the model) [2]. The increased TPSA relative to the core scaffold arises from the additional oxygen atoms (methoxy and carboxylate) and the chlorine substituent's polar contribution. TPSA is a critical descriptor used in early-stage compound triaging: values between 60–100 Ų often represent a favorable balance for compounds intended for intracellular target engagement with adequate passive permeability, whereas values below 60 Ų risk excessive lipophilicity-driven promiscuity and values above 140 Ų risk poor membrane permeation [2].

Topological polar surface area Membrane permeability Blood-brain barrier ADME prediction

Fragment Elaboration Advantage: 101% Higher Molecular Weight vs. Core Scaffold Provides an Advanced Starting Point for Lead Optimization

The target compound (MW 278.69 g/mol) is 101.7% heavier than the core 2-aminonicotinic acid scaffold (MW 138.12 g/mol) [1][2], reflecting the addition of the entire 5-(4-chloro-2-methoxyphenyl) substituent. This molecular weight positions the compound in the 'fragment-elaborated' space rather than the 'fragment' space (typically MW < 250 Da). In fragment-based drug discovery (FBDD), the 2-aminonicotinic acid core scaffold (CAS 5345-47-1) serves as a validated fragment starting point [3]; the target compound represents a pre-elaborated analog that already incorporates a biaryl substitution vector demonstrated in DHODH inhibitor patents to be critical for potency [4]. Procuring the target compound rather than the bare scaffold enables medicinal chemistry teams to bypass one full iteration of fragment growing, saving synthetic resources and accelerating SAR exploration around the 5-aryl substitution vector.

Fragment-based drug discovery Molecular weight Lead optimization Scaffold hopping

Vendor Purity Specification: Documented 95% Purity Benchmark with Traceable Catalog Number Enables Reproducible Procurement

The target compound is available from ABCR GmbH under catalog number AB324774 with a documented purity specification of 95% . This purity level is consistent with the specifications offered for the closest structural analogs from the same vendor: the des-methoxy analog (AB323740, CAS 84596-07-6) is also specified at 95% purity , as are the 2-chlorophenyl isomer (AB323707, CAS 1258614-74-2) and the 3-carbamoyl-4-chlorophenyl analog (AB325095, CAS 1261912-85-9), both specified at 95% . The 95% purity specification provides a uniform quality baseline across the ABCR 2-amino-5-aryl-nicotinic acid catalog. For the des-amino analog 5-(4-chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8), AKSci offers an equivalent 95% minimum purity specification (catalog Z9266) , indicating that 95% represents the industry-standard purity grade for this compound family at the research scale. No vendor currently offers this compound at >95% purity, nor are certified reference standards available. Researchers requiring higher purity must plan for in-house repurification.

Purity specification Quality control Reproducibility Procurement standard

High-Impact Application Scenarios for 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic Acid Derived from Differentiation Evidence


Nicotinamide N-Methyltransferase (NNMT) Inhibitor Lead Optimization

The 2-amino-5-aryl-nicotinic acid scaffold has been explicitly claimed in NNMT bisubstrate inhibitor patents, with related compounds achieving single-digit nanomolar Ki values [1][2]. The target compound's 2-amino-3-carboxylic acid pharmacophore provides the canonical nicotinic acid recognition element required for NNMT active-site engagement, while the 5-(4-chloro-2-methoxyphenyl) substituent offers an additional hydrogen bond acceptor (methoxy oxygen; 5 HBA total) and a rotatable biaryl system (3 rotatable bonds) for exploring the NNMT substrate-access channel [3]. Its XLogP3 of 2.8 and TPSA of 85.4 Ų position the compound favorably for intracellular target engagement in metabolic disease models where NNMT inhibition is therapeutically relevant [3][4]. Procurement of this specific compound enables SAR exploration of the 5-aryl vector without requiring de novo synthesis of the nicotinic acid core.

Dihydroorotate Dehydrogenase (DHODH) Inhibitor Fragment Elaboration

The 2-aminonicotinic acid motif is a validated pharmacophore in multiple DHODH inhibitor patent families, with 2-anilino-nicotinic acid derivatives demonstrating IC₅₀ values as low as 0.40 μM against human DHODH [5]. The target compound, bearing both the 2-amino and 3-carboxylic acid groups essential for DHODH inhibition, pre-installs the 5-aryl substitution vector that is a key site of structural diversification in the Almirall/Laboratorios Almirall patent series [6]. The compound's molecular weight (278.69 g/mol) and three rotatable bonds place it at the fragment-to-lead transition point, making it an ideal starting material for focused library synthesis aimed at improving DHODH potency and selectivity. The presence of the chlorine atom provides a synthetic handle for further derivatization via cross-coupling chemistry.

Chemical Probe Development for Methyltransferase Selectivity Profiling

The target compound's unique combination of five hydrogen bond acceptors and two hydrogen bond donors distinguishes it from all closest analogs, which uniformly possess only four HBA atoms [3]. This additional acceptor, contributed by the 2-methoxy substituent, provides a molecular recognition feature that may confer differential binding to methyltransferase enzymes (including NNMT, PNMT, and HNMT) that recognize nicotinamide-like substrates [1][2]. The compound can serve as a core scaffold for developing chemical probes to interrogate the selectivity determinants of the methyltransferase family, particularly in head-to-head profiling against the des-methoxy analog (CAS 84596-07-6, 4 HBA) [7]. The documented 95% purity with traceable catalog number (ABCR AB324774) ensures that probe compounds synthesized from this precursor can be characterized with defined impurity profiles .

Structure-Activity Relationship (SAR) Matrix Construction Around the 5-Aryl-2-aminonicotinic Acid Pharmacophore

For medicinal chemistry groups constructing comprehensive SAR matrices, the target compound fills a specific and otherwise unoccupied cell in the property space defined by the intersection of (a) 5-aryl substitution on the nicotinic acid core, (b) presence of the 2-amino group, and (c) presence of the 2-methoxy group on the phenyl ring. No other commercially cataloged compound simultaneously satisfies all three criteria: the des-methoxy analog (CAS 84596-07-6) lacks the methoxy group (4 HBA, 2 rotatable bonds), the des-amino analog (CAS 1261980-32-8) lacks the amino group (1 HBD, XLogP3 2.6), and the 2-aryl positional isomer (CAS 1261995-79-2) presents the aryl group at the wrong position [3][7]. Procuring the target compound enables completion of a systematic SAR matrix that permits deconvolution of the contributions of each substituent to target binding, cellular activity, and ADME properties. The availability of multiple ABCR-cataloged analogs at uniform 95% purity further facilitates controlled comparisons where purity is not a confounding variable.

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